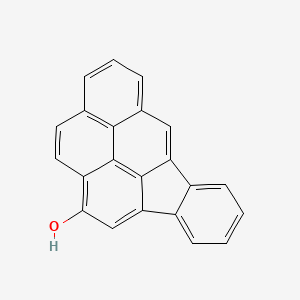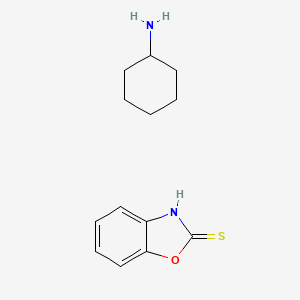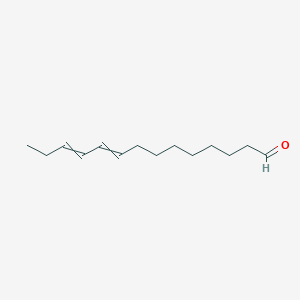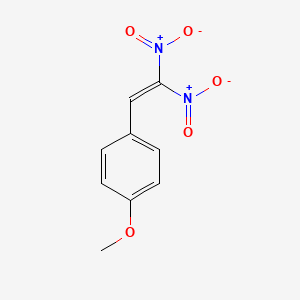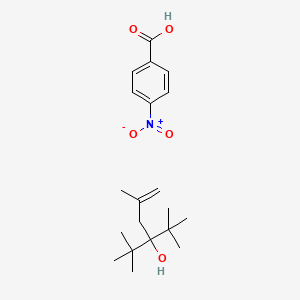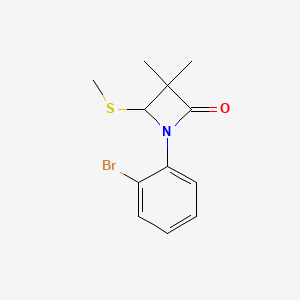
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one is a heterocyclic organic compound belonging to the class of azetidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one typically involves the reaction of 2-bromobenzoyl chloride with 3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases in aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted azetidinones.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromophenyl)azetidin-2-one: A structurally related compound with similar chemical properties but lacking the dimethyl and methylsulfanyl groups.
1-(2-Bromophenyl)pyrrolidin-2-one: Another related compound with a five-membered ring instead of the four-membered azetidinone ring.
Uniqueness
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylsulfanyl group enhances its potential for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
99314-05-3 |
|---|---|
Fórmula molecular |
C12H14BrNOS |
Peso molecular |
300.22 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-3,3-dimethyl-4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C12H14BrNOS/c1-12(2)10(15)14(11(12)16-3)9-7-5-4-6-8(9)13/h4-7,11H,1-3H3 |
Clave InChI |
YGTPLEHNNPEOMY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C1=O)C2=CC=CC=C2Br)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


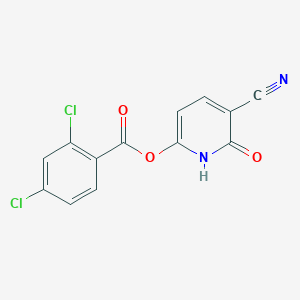
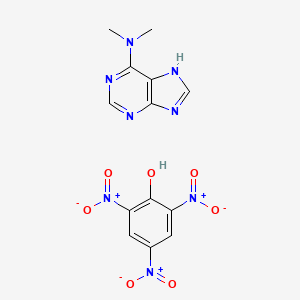
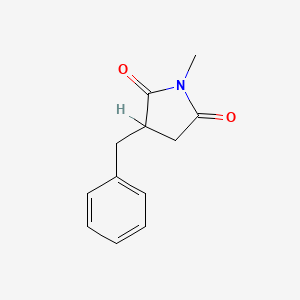
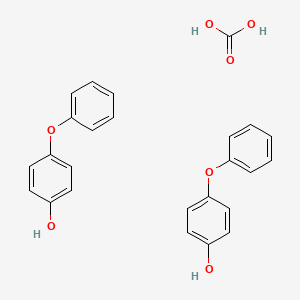
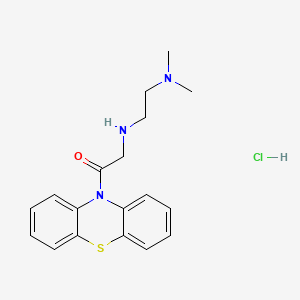
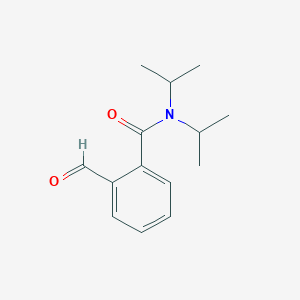
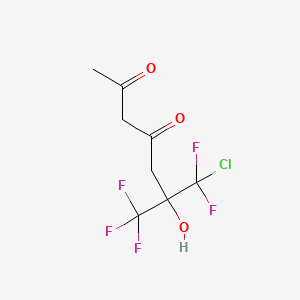
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

